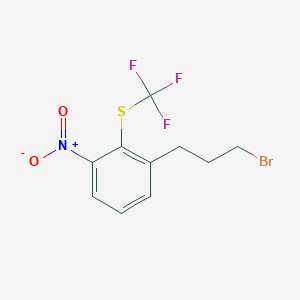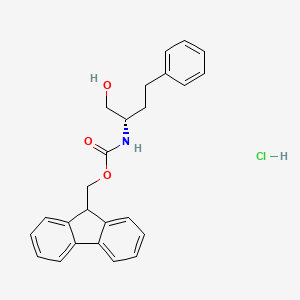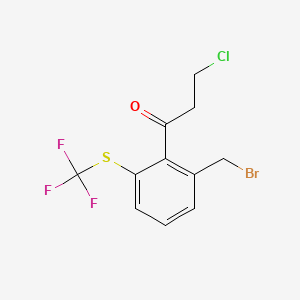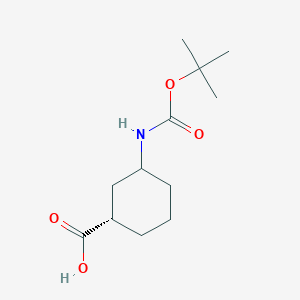
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis due to its stability and ease of removal under acidic conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid typically involves the protection of the amino group of cyclohexane-1-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: It can be used in peptide synthesis where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotection: The major product is the free amino acid, cyclohexane-1-carboxylic acid.
Coupling: The major products are peptides formed by the reaction of the amino group with carboxyl groups of other amino acids.
Wissenschaftliche Forschungsanwendungen
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active peptides.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions to yield the free amino acid, which can then participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylic acid
- (1S)-3-((tert-butoxycarbonyl)amino)cycloheptane-1-carboxylic acid
Uniqueness
(1S)-3-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid is unique due to its specific ring size and the presence of the Boc protecting group. The cyclohexane ring provides a distinct steric environment that can influence the reactivity and properties of the compound. Additionally, the Boc group offers stability and ease of removal, making it a valuable tool in peptide synthesis.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
(1S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9?/m0/s1 |
InChI-Schlüssel |
JSGHMGKJNZTKGF-IENPIDJESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC1CCC[C@@H](C1)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



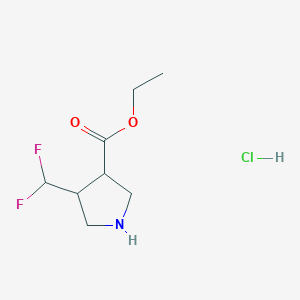
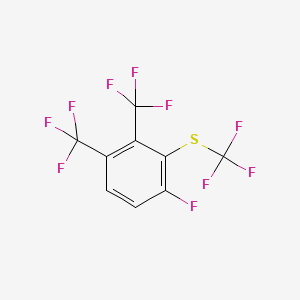
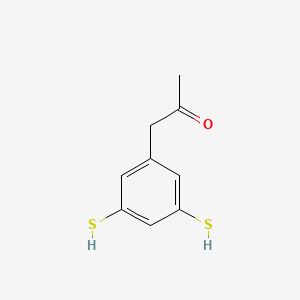
![(4R,6S)-4-(2-Chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14051544.png)
![tert-Butyl (R)-3-(7-((1-acetylpiperidin-4-yl)oxy)-2-amino-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B14051548.png)
![1,2-Pyrrolidinedicarboxamide,N2-[(4-chlorophenyl)methyl]-N2-methyl-N1-[4-(trifluoromethyl)phenyl]-,(2R)-](/img/structure/B14051550.png)

